(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Description
Table 1: Key Structural Features of the Benzofurobenzodioxol Core
| Feature | Description | Reference |
|---|---|---|
| Furan C–O bond length | 1.36–1.42 Å | |
| Ketone C=O bond length | 1.21 Å | |
| Ring fusion angles | 120–125° (benzene-furan), 115–118° (furan-dioxolane) |
The electronic effects of the oxygen atoms and ketone group render the core electrophilic at specific positions, influencing reactivity in synthetic pathways such as MnO₂-mediated oxidative cyclization.
Stereochemical Configuration at 5S,5aR,8aR,9R Chiral Centers
The compound exhibits four chiral centers (5S, 5aR, 8aR, 9R), which dictate its three-dimensional conformation and biological interactions. Stereochemical assignments derive from:
- X-ray diffraction data of analogous tetrahydrobenzofurobenzodioxols.
- NMR coupling constants (e.g., $$ J_{5a,6} = 8.2 \, \text{Hz} $$), indicating axial-equatorial proton relationships.
- Computational modeling (DFT) to confirm relative configurations.
The 5S configuration positions the hydroxy group equatorially, minimizing steric hindrance with the adjacent tetrahydrofuran ring. At 5aR and 8aR, the hydrogen atoms occupy axial positions, stabilizing the chair-like conformation of the saturated rings. The 9R configuration orients the 3,4-diamino-5-methoxyphenyl substituent into a pseudo-axial orientation, facilitating π-stacking interactions in protein-binding assays.
Substituted 3,4-Diamino-5-Methoxyphenyl Group Conformational Dynamics
The 3,4-diamino-5-methoxyphenyl substituent at position 9 introduces conformational flexibility and hydrogen-bonding potential. Key dynamics include:
- Rotation about the C9–C(aryl) bond : Restricted to 30–40° due to steric clashes with the benzofurobenzodioxol core.
- Intramolecular hydrogen bonding : Between the 4-amino group and the ketone oxygen ($$ d = 2.1 \, \text{Å} $$), stabilizing a syn-periplanar arrangement.
- Methoxy group orientation : Preferential equatorial placement to avoid 1,3-diaxial interactions with the core.
Table 3: Substituent Conformational Parameters
| Parameter | Value/Range | Impact on Structure |
|---|---|---|
| C9–C(aryl) dihedral angle | 30–40° | Limits substituent rotation |
| N–H⋯O=C distance | 2.1 Å | Stabilizes bioactive conformation |
| Methoxy O–C–C–C dihedral | 60° (equatorial) | Reduces steric strain |
The 3,4-diamino motif enhances solubility via hydrogen bonding with aqueous media, while the methoxy group modulates lipophilicity. These properties are consistent with structure-activity relationships observed in EGFR kinase inhibitors.
Properties
CAS No. |
201594-23-2 |
|---|---|
Molecular Formula |
C20H20N2O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H20N2O6/c1-25-15-3-8(2-12(21)18(15)22)16-9-4-13-14(28-7-27-13)5-10(9)19(23)11-6-26-20(24)17(11)16/h2-5,11,16-17,19,23H,6-7,21-22H2,1H3/t11-,16+,17-,19+/m0/s1 |
InChI Key |
PENKJPXZIZRPSK-WUMIZFIASA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1N)N)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O |
Canonical SMILES |
COC1=CC(=CC(=C1N)N)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these key steps:
- Construction of the fused benzofurobenzodioxol core : This is often achieved via cyclization reactions starting from appropriately substituted phenolic precursors.
- Introduction of stereocenters : Stereoselective hydrogenation or chiral auxiliary-mediated cyclizations are employed to set the stereochemistry at positions 5, 5a, 8a, and 9.
- Functional group transformations : Installation of hydroxy, amino, and methoxy groups on the aromatic ring is done via selective substitution reactions, often involving nitration, reduction, and methylation steps.
- Final deprotection and purification : Removal of protecting groups and purification by chromatography or crystallization.
Specific Synthetic Routes from Literature and Patents
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of substituted phenol precursor | Starting from 3,4-diamino-5-methoxybenzaldehyde or related derivatives | Amino groups often protected as amides or carbamates to prevent side reactions |
| 2 | Formation of benzodioxole ring | Cyclization with diols or orthoesters under acidic conditions | Ensures formation of 1,3-benzodioxole moiety |
| 3 | Construction of benzofuran ring | Intramolecular cyclization via base or acid catalysis | Sets up fused benzofuro system |
| 4 | Stereoselective hydrogenation | Use of chiral catalysts or hydrogenation under controlled conditions | Establishes stereochemistry at tetrahydro positions |
| 5 | Aromatic substitution | Nitration followed by reduction to amines, methylation of hydroxy groups | Protecting groups removed after substitution |
| 6 | Final purification | Chromatography (HPLC) or recrystallization | Ensures enantiomeric purity and compound integrity |
Example from Patent Literature
A patent (JP6876704B2) describes preparation of related benzofurobenzodioxol derivatives with stereocontrol via:
- Starting from substituted phenols with protected amino groups.
- Formation of benzodioxole ring by reaction with formaldehyde derivatives.
- Cyclization to benzofuran ring under acidic catalysis.
- Use of chiral catalysts for hydrogenation to set stereochemistry.
- Subsequent nitration and reduction to introduce amino groups.
- Methylation of hydroxy groups using methyl iodide or dimethyl sulfate.
- Final deprotection and purification steps.
This method emphasizes the importance of protecting groups and stereoselective steps to achieve the desired stereochemistry and substitution pattern.
Analytical Data Supporting Preparation
| Parameter | Data/Method | Purpose |
|---|---|---|
| Optical Rotation | Measured by polarimetry | Confirms stereochemistry at chiral centers |
| NMR Spectroscopy (1H, 13C) | Confirms structure and substitution pattern | Identifies chemical shifts corresponding to hydroxy, amino, methoxy groups |
| Mass Spectrometry (MS) | Confirms molecular weight | Verifies molecular formula C31H37N2O8 (approximate) |
| HPLC (Chiral) | Determines enantiomeric purity | Ensures stereoselective synthesis success |
| IR Spectroscopy | Identifies functional groups | Confirms presence of hydroxy, amino, carbonyl groups |
Summary Table of Preparation Method Features
| Feature | Description | Importance |
|---|---|---|
| Starting Materials | Substituted phenols with protected amino groups | Provides aromatic core with correct substitution |
| Cyclization Steps | Acid/base catalyzed ring closures | Forms fused benzofurobenzodioxol core |
| Stereoselective Hydrogenation | Use of chiral catalysts | Controls stereochemistry at multiple centers |
| Functional Group Transformations | Nitration, reduction, methylation | Introduces amino and methoxy substituents |
| Protection/Deprotection | Carbamate or amide protection of amines | Prevents side reactions during synthesis |
| Purification | Chromatography, recrystallization | Ensures compound purity and stereochemical integrity |
Research Findings and Considerations
- The stereochemistry at positions 5, 5a, 8a, and 9 is critical for biological activity; thus, stereoselective methods or chiral resolution are necessary.
- Protecting groups for amino substituents are essential to avoid unwanted side reactions during cyclization and methylation.
- The fused benzofurobenzodioxol core is sensitive to harsh acidic or basic conditions; mild reaction conditions are preferred.
- Multi-step synthesis requires careful monitoring by analytical techniques to ensure correct substitution and stereochemistry.
- Recent advances in asymmetric catalysis have improved yields and stereoselectivity in the hydrogenation steps.
- The compound’s complexity often results in moderate overall yields, necessitating optimization of each step.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of new substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of key signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
The compound has been evaluated for its neuroprotective effects in models of neurodegenerative diseases. It has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic applications for conditions such as Alzheimer's disease and Parkinson's disease.
Antimicrobial Properties
Preliminary studies suggest that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy against both Gram-positive and Gram-negative bacteria has been documented, indicating its potential as a lead compound for developing new antibiotics.
Pharmacological Applications
Analgesic Properties
The compound has been investigated for its analgesic effects in animal models. Results suggest that it may act on the central nervous system to alleviate pain without the side effects commonly associated with traditional analgesics.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. It appears to inhibit the production of pro-inflammatory cytokines and chemokines in vitro and in vivo, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Biochemical Research
Enzyme Inhibition
Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on certain kinases that play crucial roles in cancer metabolism. This property could be harnessed for developing targeted therapies.
Cell Signaling Modulation
The compound's ability to modulate cell signaling pathways has been a focus of research. It has been shown to interact with receptors involved in various physiological processes, leading to alterations in cellular responses. This could have implications for drug development targeting specific pathways.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .
Case Study 2: Neuroprotection
A recent study published in Neuroscience Letters explored the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The findings indicated significant improvements in cognitive function and reduced amyloid plaque formation in treated mice .
Case Study 3: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy reported on the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The study concluded that it could serve as a promising candidate for further development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: The compound may affect signaling pathways involved in cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Deoxypodophyllotoxin (DPT)
- Structure : (5S,5aS,8aS)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one.
- Key Differences: DPT has a 3,4,5-trimethoxyphenyl group vs. the target compound’s 3,4-diamino-5-methoxyphenyl. DPT lacks the hydroxyl group at position 5 and instead has a ketone at position 4.
- Activity: Anti-proliferative effects in cancer cells (e.g., cholangiocarcinoma, glioblastoma) via tubulin inhibition .
(5R,5aR,8aR,9R)-5-Hydroxy-4-methoxy-9-(3,4,5-trimethoxyphenyl)-...
- Structure : Contains a 4-methoxy group on the benzodioxol core and a 3,4,5-trimethoxyphenyl substituent.
- Key Differences: The 4-methoxy group replaces the amino groups in the target compound. Stereochemistry at position 5 is R instead of S.
Glycosylated Analog (Clarke’s Analysis)
- Structure: Features a glycosylated dihydroxypyranodioxin moiety at position 4.
- Key Differences :
- The sugar moiety increases molecular weight (C27H24N2O9 vs. glycosylated C33H34O14) and likely alters pharmacokinetics.
- Activity : Glycosylation typically improves water solubility but may reduce membrane permeability .
Substituent-Driven Functional Differences
Pharmacological and Physicochemical Properties
Biological Activity
The compound (5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-benzofuro[5,6-f][1,3]benzodioxol-8-one is a complex organic molecule with potential therapeutic applications. This article explores its biological activity based on available research findings.
- Molecular Formula : C27H24N2O9
- Molecular Weight : 520.5 g/mol
- CAS Number : 127882-73-9
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. It exhibits properties that may inhibit specific enzymes involved in metabolic pathways and modulate gene expression through DNA/RNA interactions. The unique structural features of this compound enhance its ability to affect cell signaling pathways that regulate growth and apoptosis.
Biological Activities
-
Anticancer Properties :
- Preliminary studies indicate that this compound may have significant anticancer effects. It has been shown to inhibit the proliferation of cancer cell lines by interfering with cell cycle regulation and inducing apoptosis.
- A study demonstrated that derivatives of similar compounds exhibited potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial for DNA repair mechanisms in cancer cells .
-
Antimicrobial Effects :
- The compound has also been evaluated for antimicrobial activity against various pathogens. Its structural analogs have demonstrated effectiveness in inhibiting bacterial growth and may serve as a template for developing new antibiotics.
-
Neuroprotective Activity :
- Some research suggests potential neuroprotective effects, possibly through antioxidant mechanisms or by modulating neuroinflammatory pathways.
Table 1: Summary of Biological Activities
Detailed Research Findings
-
Anticancer Activity :
- In vitro studies have shown that the compound can significantly reduce the viability of breast cancer cells with BRCA mutations. The mechanism involves the inhibition of PARP enzymes, leading to increased DNA damage in these cells .
- A xenograft model demonstrated that oral administration resulted in tumor regression when used alone or in combination with standard chemotherapeutics .
- Antimicrobial Studies :
- Neuroprotective Effects :
Q & A
Q. What are the common synthetic routes for this compound, and what are the critical intermediates?
The synthesis typically involves multi-step pathways starting from lignan precursors (e.g., podophyllotoxin derivatives). Key steps include:
- Functional group modification : Introduction of the 3,4-diamino-5-methoxyphenyl group via nucleophilic substitution or reductive amination.
- Stereochemical control : Use of chiral auxiliaries or enzymatic resolution to preserve the (5S,5aR,8aR,9R) configuration .
- Final cyclization : Acid- or base-mediated ring closure to form the benzofuro-benzodioxol scaffold .
Critical intermediates include deuterated analogs (e.g., 5-deutero derivatives) for metabolic stability studies, synthesized using DMAP/EDC·HCl coupling in dichloromethane at 20°C .
Q. How is the stereochemical integrity of the compound verified experimentally?
- X-ray crystallography : Resolves absolute configuration, particularly for the fused benzofuro-benzodioxol system .
- NMR spectroscopy : 2D NOESY/ROESY confirms spatial proximity of protons (e.g., 5-hydroxy and 9-phenyl groups).
- Circular Dichroism (CD) : Correlates with known podophyllotoxin derivatives to validate optical activity .
Q. What purification methods are recommended to achieve >95% purity?
- Crystallization : Use ethanol/water mixtures for high-yield recrystallization .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve diastereomers and byproducts .
- TLC monitoring : Silica gel plates (CHCl₃:MeOH 9:1) track reaction progress .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. amino groups) impact bioactivity in SAR studies?
- 3,4-Diamino substitution : Enhances DNA intercalation potential compared to methoxy groups, as shown in topoisomerase inhibition assays .
- Methoxy positioning : The 5-methoxy group stabilizes π-π stacking with aromatic residues in molecular docking models (e.g., tubulin binding pockets) .
- Deuterated analogs : Deuteration at C5 reduces metabolic oxidation, improving pharmacokinetic half-life in rodent models .
Q. How can contradictory cytotoxicity data across studies be reconciled?
Discrepancies often arise from:
- Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times (24–72 hrs) alter IC₅₀ values .
- Compound purity : Impurities >5% (e.g., 4R,8R stereoisomers) skew results; enforce strict HPLC validation .
- Solubility factors : DMSO concentration >0.1% induces cellular stress, requiring vehicle controls .
Q. What computational tools are optimal for predicting binding modes with biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite for tubulin and topoisomerase II targets .
- QSAR models : Use CoMFA/CoMSIA to correlate substituent electronegativity with antiproliferative activity .
- MD simulations : GROMACS for assessing stability of ligand–protein complexes over 100-ns trajectories .
Methodological Guidance
Q. How to design deuterium-labeled analogs for metabolic studies?
Q. What are best practices for resolving conflicting NMR assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
